Phenol, 2,4-bis(1,1-dimethylethyl)-6-(1-phenylethyl)-
Description
Phenol, 2,4-bis(1,1-dimethylethyl)-6-(1-phenylethyl)- (CAS: 102520-01-4) is a phenolic compound with the molecular formula C₂₂H₂₈O and a molecular weight of 308.457 g/mol . It features a central phenol ring substituted with two tert-butyl groups at positions 2 and 4 and a 1-phenylethyl group at position 4. This structural complexity confers unique physicochemical properties, including high hydrophobicity and stability, making it suitable for diverse applications.
It has also been detected in microbial extracts, such as Streptomyces spp., highlighting its natural origin and ecological significance .
Properties
IUPAC Name |
2,4-ditert-butyl-6-(1-phenylethyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O/c1-15(16-11-9-8-10-12-16)18-13-17(21(2,3)4)14-19(20(18)23)22(5,6)7/h8-15,23H,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOVCWYXPFJNQLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C2=C(C(=CC(=C2)C(C)(C)C)C(C)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20886580 | |
| Record name | Phenol, 2,4-bis(1,1-dimethylethyl)-6-(1-phenylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20886580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63428-98-8 | |
| Record name | 2,4-Bis(1,1-dimethylethyl)-6-(1-phenylethyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63428-98-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 2,4-bis(1,1-dimethylethyl)-6-(1-phenylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063428988 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC321572 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=321572 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 2,4-bis(1,1-dimethylethyl)-6-(1-phenylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 2,4-bis(1,1-dimethylethyl)-6-(1-phenylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20886580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Sequential Friedel-Crafts Alkylation
The most widely reported method involves stepwise Friedel-Crafts alkylation of phenol with tert-butyl chloride and 1-phenylethyl bromide.
First Alkylation: Introduction of tert-Butyl Groups
Phenol undergoes dialkylation at the 2- and 4-positions using tert-butyl chloride in the presence of anhydrous aluminum chloride (AlCl₃) as a Lewis acid catalyst. The reaction proceeds in dichloromethane at 0–5°C for 6–8 hours, yielding 2,4-di-tert-butylphenol as an intermediate.
Key Conditions
- Molar ratio : Phenol : tert-butyl chloride : AlCl₃ = 1 : 2.2 : 2.5
- Yield : 78–82%
- Side products : Minor ortho-alkylation isomers (<5%)
Second Alkylation: Introduction of 1-Phenylethyl Group
The 6-position of 2,4-di-tert-butylphenol is alkylated with 1-phenylethyl bromide under Friedel-Crafts conditions. Due to steric hindrance from the tert-butyl groups, elevated temperatures (80–90°C) and extended reaction times (12–16 hours) are required.
Optimized Parameters
One-Pot Condensation Strategy
An alternative approach involves condensation of 2,4-di-tert-butylphenol with styrene oxide in the presence of Brønsted acid catalysts. This method circumvents the need for halogenated alkylating agents.
Reaction Mechanism
Styrene oxide undergoes acid-catalyzed ring opening, generating a carbocation that attacks the 6-position of 2,4-di-tert-butylphenol. The reaction is catalyzed by p-toluenesulfonic acid (PTSA) in refluxing xylene.
Performance Metrics
Industrial-Scale Production
Continuous Flow Reactor Systems
Industrial synthesis employs continuous flow reactors to enhance heat transfer and minimize side reactions. A representative setup includes:
| Parameter | Value |
|---|---|
| Reactor type | Tubular plug-flow reactor |
| Residence time | 2.5 hours |
| Temperature | 85°C |
| Pressure | 3 bar |
| Annual capacity | 500 metric tons |
Advantages :
Purification and Quality Control
Challenges and Mitigation Strategies
Steric Hindrance Effects
The tert-butyl groups impede electrophilic substitution at the 6-position. Strategies to overcome this include:
Emerging Methodologies
Enzymatic Catalysis
Recent studies explore lipase-mediated alkylation using tert-butyl acetate and phenethyl alcohol. Preliminary results show 40–45% yield under mild conditions (pH 7.0, 30°C).
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 100°C) reduces reaction time for the second alkylation step to 3–4 hours with comparable yields (68–72%).
Chemical Reactions Analysis
Types of Reactions
Phenol, 2,4-bis(1,1-dimethylethyl)-6-(1-phenylethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into corresponding alcohols or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce additional functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups into the aromatic ring.
Scientific Research Applications
Phenol, 2,4-bis(1,1-dimethylethyl)-6-(1-phenylethyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have shown its potential as an antioxidant and its role in various biological processes.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which Phenol, 2,4-bis(1,1-dimethylethyl)-6-(1-phenylethyl)- exerts its effects involves its interaction with cellular components. In biological systems, it may target specific enzymes or receptors, leading to the modulation of cellular pathways. For instance, its anticancer activity is believed to involve the induction of apoptosis through mitochondrial pathways .
Comparison with Similar Compounds
Table 1: Key Properties of Phenol, 2,4-bis(1,1-dimethylethyl)-6-(1-phenylethyl)- and Analogues
Bioactivity Comparison
- Antiviral Activity: Unique to Phenol, 2,4-bis(1,1-dimethylethyl)-6-(1-phenylethyl)-, this compound inhibits SARS-CoV-2 by disrupting viral replication mechanisms, as observed in Diadema setosum extracts . Its 1-phenylethyl group may enhance membrane interaction, a feature absent in simpler analogues .
- Antioxidant Capacity: All analogues exhibit radical-scavenging properties, but Phenol, 2,4-bis(1,1-dimethylethyl)- demonstrates superior activity in Streptomyces spp., attributed to electron-donating tert-butyl groups . The methylenebis derivative shows stability under high-temperature hydrothermal carbonization (HTC), retaining activity at 250°C .
- Antimicrobial Effects: Phenol, 2,4-bis(1,1-dimethylethyl)- disrupts microbial biofilms and synergizes with gentamicin against Serratia marcescens . In contrast, the methylenebis analogue in Streptomyces H3-2 inhibits Fusarium oxysporum, a plant pathogen .
Industrial and Environmental Relevance
- Thermal Stability: The methylenebis derivative persists in HTC byproducts at 250°C, whereas simpler phenolics degrade, highlighting its resilience .
- Source Diversity: Phenol, 2,4-bis(1,1-dimethylethyl)-6-(1-phenylethyl)- is marine-derived, while its analogues are predominantly microbial or synthetic, affecting scalability and cost .
Biological Activity
Phenol, 2,4-bis(1,1-dimethylethyl)-6-(1-phenylethyl)-, also known as 2,4-di-tert-butylphenol (DTBP), is a compound that has garnered attention for its diverse biological activities. This article explores its biological properties, including antifungal, antibacterial, antioxidant, and potential anticancer activities.
Chemical Structure and Properties
- Molecular Formula : C15H24O
- Molecular Weight : 220.36 g/mol
- CAS Number : 128-39-2
- IUPAC Name : 2,4-bis(1,1-dimethylethyl)phenol
The structure of DTBP includes two tert-butyl groups and a phenolic hydroxyl group, contributing to its lipophilicity and biological interactions.
Antifungal Activity
Recent studies have highlighted the antifungal properties of DTBP. In one study, DTBP demonstrated effective inhibition of fungal mycelial growth against Pithomyces atro-olivaceous, a pathogen affecting groundnut plants. The compound was shown to bind effectively to the active site of mitochondrial ATP synthase in the pathogen, suggesting a mechanism for its antifungal action .
Case Study: In Vitro Antifungal Testing
| Compound | Pathogen | Inhibition Zone (mm) |
|---|---|---|
| DTBP | Pithomyces atro-olivaceous | 25 |
| Control | None | 0 |
This table illustrates the significant antifungal activity of DTBP compared to a control.
Antibacterial Activity
DTBP has also been investigated for its antibacterial properties. It exhibits broad-spectrum activity against various bacterial strains. In vitro studies have indicated that it can inhibit both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 75 µg/mL |
These findings suggest that DTBP could be a potential candidate for developing new antibacterial agents.
Antioxidant Activity
The antioxidant capacity of DTBP has been well documented. It scavenges free radicals effectively, contributing to its protective effects against oxidative stress-related diseases.
The antioxidant activity is primarily attributed to the phenolic hydroxyl group in its structure, which donates hydrogen atoms to free radicals, thereby neutralizing them and preventing cellular damage.
Anticancer Potential
Preliminary research indicates that DTBP may possess anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through various pathways, including the activation of caspases and modulation of cell cycle regulators.
Case Study: Cancer Cell Line Testing
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 30 |
| MCF-7 (Breast Cancer) | 25 |
These results suggest that DTBP could be explored further as an adjunct therapy in cancer treatment.
Q & A
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
